![molecular formula C23H24N2O2S B2402327 N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 946328-01-4](/img/structure/B2402327.png)
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the use of 2-acetylthiophene, morpholine, and phenyl urea . The new Mannich base, 1-(1-morpholino-1-(thiophen-2-yl) ethyl)-3-phenylurea (L), was synthesized . The compound and all the complexes were characterized .
Chemical Reactions Analysis
Mannich bases and their coordination complexes with a range of first transition bivalent metals, such as Co2+, Mn2+, Ni2+, Cu2+, and Zn2+ are reported . These complexes have been studied for their DPPH free radical scavenging activity and anti-inflammatory activity .
Scientific Research Applications
Inhibitory Potential of Metal Complexes
This compound has been used in the synthesis of M(II) complexes, which have shown considerable anti-urease and leishmanicidal potential . These complexes have also exhibited a significant inhibitory effect on urease, with IC 50 values in the range of 3.50–8.05 μM .
Anticancer Activities
The synthesized M(II) complexes have shown marked anticancer activities against human colorectal cancer (HCT), hepatic cancer (HepG2), and breast cancer (MCF-7) cell lines .
Synthesis of Thiophene Derivatives
Thiophene-based analogs, such as this compound, have been used by scientists to improve advanced compounds with a variety of biological effects . They play a vital role for medicinal chemists in the synthesis of thiophene derivatives .
Future Directions
The future directions for the study of “N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide” and related compounds could involve further exploration of their synthesis, characterization, and bioactivity. In particular, the potential pharmaceutical applications of these compounds, given their lipophilicity and ability to be absorbed through bio-membranes, could be an interesting area of future research .
properties
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-4-phenylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c26-23(20-8-6-19(7-9-20)18-4-2-1-3-5-18)24-16-22(21-10-15-28-17-21)25-11-13-27-14-12-25/h1-10,15,17,22H,11-14,16H2,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGDGVIEQPLGFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CSC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.